molecular formula C3H8O2 B13823013 2-Methoxyethanol-1,1,2,2-D4

2-Methoxyethanol-1,1,2,2-D4

Cat. No.: B13823013
M. Wt: 80.12 g/mol
InChI Key: XNWFRZJHXBZDAG-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethanol-1,1,2,2-D4 is a deuterated form of 2-Methoxyethanol, where the hydrogen atoms at positions 1, 1, 2, and 2 are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethanol-1,1,2,2-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyethanol-1,1,2,2-D4 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxyethanol-1,1,2,2-D4 involves its role as a solvent and reagent in chemical reactions. It can act as a nucleophile or electrophile, participating in various organic reactions. The deuterium atoms in the compound provide stability and allow for tracing in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethanol-1,1,2,2-D4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research applications where precise tracking of chemical pathways is required .

Properties

Molecular Formula

C3H8O2

Molecular Weight

80.12 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-methoxyethanol

InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2

InChI Key

XNWFRZJHXBZDAG-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC)O

Canonical SMILES

COCCO

Origin of Product

United States

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